2-Isopropyl-8-oxa-2-azaspiro[4.5]decane
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Overview
Description
2-Isopropyl-8-oxa-2-azaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-8-oxa-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under specific conditions to form the desired spiro compound . The process is as follows:
Starting Materials: Tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Isopropyl-8-oxa-2-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design due to its structural rigidity.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Isopropyl-8-oxa-2-azaspiro[4.5]decane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Lacks the isopropyl group but shares the core spiro structure.
2-Oxa-8-azaspiro[4.5]decane: Similar spiro structure with different substituents.
2-Isopropyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C11H21NO |
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Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-propan-2-yl-8-oxa-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H21NO/c1-10(2)12-6-3-11(9-12)4-7-13-8-5-11/h10H,3-9H2,1-2H3 |
InChI Key |
ODAVPQOTDHQFRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CCOCC2 |
Origin of Product |
United States |
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